molecular formula C10H16N2 B1275261 N-(pyridin-4-ylmethyl)butan-2-amine CAS No. 869941-69-5

N-(pyridin-4-ylmethyl)butan-2-amine

Cat. No.: B1275261
CAS No.: 869941-69-5
M. Wt: 164.25 g/mol
InChI Key: CPSUFMPNNGXEMJ-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethyl)butan-2-amine (CAS: STK510894, AC1NG153) is a secondary amine characterized by a butan-2-amine backbone substituted with a pyridin-4-ylmethyl group. Its molecular formula is C₁₀H₁₅N₂ (molecular weight: 163.25 g/mol). The compound is commercially available from eight suppliers, reflecting its utility as a building block in medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-9(2)12-8-10-4-6-11-7-5-10/h4-7,9,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSUFMPNNGXEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405892
Record name N-(pyridin-4-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869941-69-5
Record name N-(pyridin-4-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)butan-2-amine typically involves the reaction of pyridine-4-carboxaldehyde with butan-2-amine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of pyridine-4-carboxaldehyde reacts with butan-2-amine to form an imine intermediate, which is subsequently reduced to the desired amine product using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

N-(pyridin-4-ylmethyl)butan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)butan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural Variations

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
N-(Pyridin-4-ylmethyl)butan-2-amine Butan-2-amine + pyridin-4-ylmethyl group C₁₀H₁₅N₂ 163.25 Simple aliphatic chain, pyridine ring
Compound 12h () Pyridin-2-amine + pyridin-4-ylmethyl + 4-chlorophenylsulfonyl-piperazine C₂₂H₂₂ClN₅O₂S 484.0 Piperazine, sulfonyl, chlorophenyl groups
Motesanib () Pyridine-3-carboxamide + pyridin-4-ylmethylamino + indole moiety C₂₂H₂₃N₅O 373.50 Carboxamide, indole, therapeutic targeting
Example 14 () Tetrahydro-2H-pyran-4-amine + isopropylcyclopentyl + phenylpiperidinyl carbonyl C₂₅H₃₈N₂O₂ 399.2 Cyclopentyl, piperidinyl, carbonyl groups
N-(4-Fluorobenzyl)butan-2-amine () Butan-2-amine + 4-fluorobenzyl group C₁₁H₁₅FN₂ 194.25 Fluorophenyl substitution

Key Observations :

  • N-(4-Fluorobenzyl)butan-2-amine () demonstrates how halogenation (fluorine) on the benzyl group can modulate electronic properties and bioavailability compared to the pyridine-based target compound .

Physicochemical Properties

Property This compound Compound 12h Motesanib N-(4-Fluorobenzyl)butan-2-amine
LogP (Predicted) ~1.2 (moderate lipophilicity) ~3.5 (high) ~2.8 ~2.1
Solubility Moderate (polar pyridine group) Low (bulky groups) Low (crystalline) Moderate (fluorine enhances)
Hydrogen Bond Donors 1 3 3 1

Notes:

  • The pyridine ring in the target compound enhances water solubility compared to purely aromatic analogs like N-(4-Fluorobenzyl)butan-2-amine .
  • Compound 12h ’s high logP and low solubility are attributed to its sulfonyl and chlorophenyl substituents .

Commercial Availability

  • The target compound is widely available (8 suppliers), whereas Motesanib and Compound 12h are likely restricted to specialized pharmaceutical use . Derivatives like N-(4-Fluorobenzyl)butan-2-amine are niche research chemicals .

Biological Activity

N-(pyridin-4-ylmethyl)butan-2-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a butan-2-amine backbone substituted with a pyridin-4-ylmethyl group. The molecular formula is C12H16N2C_{12}H_{16}N_2, with a molecular weight of approximately 188.27 g/mol. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and PC3. The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported to be in the micromolar range, indicating a significant potential for further development as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.0Induces apoptosis
PC37.5Inhibits proliferation

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
  • Receptor Binding : The presence of the pyridine ring enhances its ability to bind to various receptors, influencing signal transduction pathways.
  • Apoptosis Induction : By activating apoptotic pathways, it can lead to programmed cell death in cancerous cells.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Antibiotics demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
  • Cancer Research : In a recent study published in Cancer Letters, the compound was tested on various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active sites of target enzymes, suggesting potential for rational drug design based on its structure.

Applications in Drug Development

This compound serves as a precursor in the synthesis of more complex organic molecules and pharmaceutical agents targeting various diseases. Its applications extend beyond medicinal chemistry into industrial processes where it is utilized as an intermediate for specialty chemicals.

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